3-Fluorostyrene

Catalog No.
S749485
CAS No.
350-51-6
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorostyrene

CAS Number

350-51-6

Product Name

3-Fluorostyrene

IUPAC Name

1-ethenyl-3-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

ZJSKEGAHBAHFON-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)F

Canonical SMILES

C=CC1=CC(=CC=C1)F

Organic Synthesis

  • Precursor for fluorinated derivatives: 3-Fluorostyrene serves as a crucial starting material for the synthesis of various fluorinated compounds due to the presence of the fluorine atom in its structure. These derivatives find applications in medicinal chemistry, materials science, and other fields [, ].
  • Study of reaction mechanisms: Researchers utilize 3-fluorostyrene in studies investigating the mechanisms of various organic reactions, particularly those involving fluorinated aromatic compounds. Its reactivity profile allows scientists to gain insights into reaction pathways and factors influencing them [].

Material Science

  • Development of functional materials: Scientists explore the potential of 3-fluorostyrene in the development of functional materials with unique properties. This includes studies on its incorporation into polymers or other materials to modify their electrical, optical, or other functionalities [].

Catalysis

  • Catalyst design and testing: 3-fluorostyrene serves as a substrate for testing and evaluating the performance of novel catalysts in various reactions. Its specific reactivity profile allows researchers to assess the efficiency and selectivity of different catalysts [].

3-Fluorostyrene is an aromatic organic compound with the chemical formula C₈H₇F. It is a derivative of styrene, where a hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom []. 3-Fluorostyrene is a colorless liquid at room temperature and is of interest in scientific research due to its unique chemical properties and potential applications in various fields [, ].


Molecular Structure Analysis

3-Fluorostyrene possesses a conjugated double bond system. It consists of a benzene ring with a vinyl group (CH₂=CH-) attached at the third position. The presence of fluorine on the benzene ring disrupts the electron distribution compared to unsubstituted styrene []. This electronic effect can influence the reactivity of the molecule in chemical reactions [].

Here are some notable aspects of its structure:

  • Aromatic character: The presence of the six-membered carbon ring with alternating single and double bonds grants 3-fluorostyrene aromaticity, making it stable and relatively unreactive towards addition reactions [].
  • Fluorine substitution: The fluorine atom is electronegative, withdrawing electron density from the ring system. This creates a slight deficiency of electrons at the carbon atoms attached to the fluorine, particularly the carbons adjacent to it [].

Chemical Reactions Analysis

3-Fluorostyrene can participate in various chemical reactions due to the presence of the double bond and the activated benzene ring:

  • Polymerization: Similar to styrene, 3-fluorostyrene can undergo radical polymerization to form polymers with unique properties depending on the polymerization conditions.
  • Electrophilic aromatic substitution: The electron-withdrawing effect of the fluorine can activate the ring for electrophilic aromatic substitution reactions. For example, it can react with electrophiles like Br⁺ to form products like 3-bromo-3-fluorostyrene.
  • Diels-Alder reaction: The conjugated double bond system makes 3-fluorostyrene a potential dienophile in Diels-Alder reactions with suitable dienes [].

Here's an example of an electrophilic aromatic substitution reaction:

C₆H₄FCH=CH₂ (3-Fluorostyrene) + Br⁺ → C₆H₄FBrCH=CH₂ (3-Bromo-3-fluorostyrene) + H⁺


Physical And Chemical Properties Analysis

  • Molecular Formula: C₈H₇F (CAS number: 350-51-6) []
  • Molecular Weight: 122.14 g/mol []
  • Physical State: Colorless liquid at room temperature []
  • Boiling Point: 40-42 °C at 8 mmHg (175.7-178.5 °C at 760 mmHg) []
  • Flash Point: 29 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone []

Mechanism of Action (Not Applicable)

3-Fluorostyrene is primarily used as a starting material for organic synthesis and does not have a known biological mechanism of action.

3-Fluorostyrene is a flammable liquid and should be handled with appropriate safety precautions []. It is also irritating to the skin, eyes, and respiratory system []. Here are some specific safety concerns:

  • Flammability: 3-Fluorostyrene has a flash point of 29 °C, indicating a high risk of fire. It should be kept away from heat sources and open flames [].
  • Toxicity: Data on the specific toxicity of 3-Fluorostyrene is limited. However, it is recommended to handle it with gloves, eye protection, and proper ventilation due to its potential for irritation [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

350-51-6

Wikipedia

3-Fluorostyrene

Dates

Modify: 2023-08-15

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